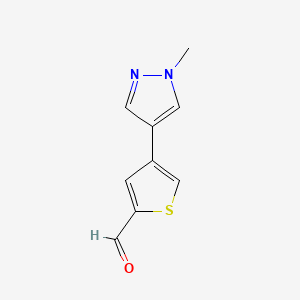
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The thiophene ring can also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde is unique due to its combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties
生物活性
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H8N2OS. The compound features a thiophene ring substituted with a pyrazole moiety, which is known for conferring various biological activities. The structural characteristics contribute to its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several pyrazole derivatives against various pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent antibacterial effects .
| Compound | Pathogen | MIC (μg/mL) | Activity |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Excellent antibacterial activity |
| 5a | E. coli | 0.25 | Significant antibacterial activity |
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented, with various studies indicating their efficacy against different cancer cell lines.
Case Study: Synergistic Effects in Breast Cancer
Research involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazoles, including derivatives of this compound, exhibited cytotoxic effects. Notably, when combined with doxorubicin, these compounds showed a synergistic effect that enhanced their anticancer activity .
| Compound | Cell Line | IC50 (μM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole A | MCF-7 | 15 | Yes |
| Pyrazole B | MDA-MB-231 | 10 | Yes |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored, contributing to their therapeutic relevance.
Findings on Inhibition of Inflammatory Markers
A review highlighted that certain pyrazole compounds selectively inhibit COX enzymes, which are crucial in inflammatory pathways. Compounds similar to this compound demonstrated promising anti-inflammatory effects in preclinical models, with minimal side effects observed in histopathological evaluations .
特性
分子式 |
C9H8N2OS |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
4-(1-methylpyrazol-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-11-4-8(3-10-11)7-2-9(5-12)13-6-7/h2-6H,1H3 |
InChIキー |
YMZXTXNXQNPZAK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















